molecular formula C10H15NO2S B1453812 2-Methyl-1-phenylpropane-1-sulfonamide CAS No. 1249032-33-4

2-Methyl-1-phenylpropane-1-sulfonamide

Cat. No. B1453812
M. Wt: 213.3 g/mol
InChI Key: ZRNHOPPLLOIBOE-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropane-1-sulfonamide is a chemical compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 . It is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-1-phenyl-1-propanesulfonamide . The InChI code is 1S/C10H15NO2S/c1-8(2)10(14(11,12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,11,12,13) .


Physical And Chemical Properties Analysis

2-Methyl-1-phenylpropane-1-sulfonamide is a powder . The compound has a molecular weight of 213.3 .

Scientific Research Applications

  • Spectra and Biological Activities : A sulfonamide derivative, methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3- phenylprop-2-enoate (MFMSPE), shows charge transfer within the molecule and potential antibacterial activity. Molecular docking suggests hydrogen bond formation and binding energy with antibacterial protein (Vetrivelan, 2018).

  • ELISA Development for Sulfonamide Antibiotics : Sulfonamide antibiotics are detectable using a highly sensitive enzyme-linked immunosorbent assay (ELISA), developed using antibodies against specific sulfonamide derivatives. This method complies with EC regulations for sulfonamide antibiotics analysis in veterinary applications (Adrián et al., 2009).

  • Cyclooxygenase-2 Inhibitors : Sulfonamide derivatives, including 1,2-diarylcyclopentene methyl sulfones and sulfonamides, demonstrate potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation. Some of these compounds exhibit significant oral anti-inflammatory activity in animal models (Li et al., 1995).

  • Asymmetric Catalysis in Organic Synthesis : Chiral sulfonamides derived from (+)-camphor are active in the reaction of diethylzinc addition to benzaldehyde, leading to the production of optically active 1-phenylpropanol. The structural analysis of these sulfonamides suggests a bidentate coordination to Ti(IV), influencing the reaction's outcome (Kozakiewicz et al., 2010).

  • Antimicrobial and Enzyme Inhibition Activities : New phenylalanine-based sulfonamides exhibit moderate antioxidant activity and significant inhibition against enzymes like acetylcholine esterase and butyrylcholine esterase. Molecular docking studies indicate good inhibition potential of these molecules (Danish et al., 2021).

  • Carbonic Anhydrase Inhibitors : A new class of 3-phenyl-1H-indole-5-sulfonamides, designed through structure-based drug design, demonstrates efficacy in inhibiting carbonic anhydrases from various species. These inhibitors show promise in medicinal chemistry applications (Güzel et al., 2010).

Safety And Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-methyl-1-phenylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)10(14(11,12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNHOPPLLOIBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenylpropane-1-sulfonamide

CAS RN

1249032-33-4
Record name 2-methyl-1-phenylpropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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